molecular formula C14H12ClNO B1434395 6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1708289-01-3

6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B1434395
CAS No.: 1708289-01-3
M. Wt: 245.7 g/mol
InChI Key: BEXZUOFJVYTTKY-UHFFFAOYSA-N
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Description

6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a dihydro-benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific chloro and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chloro-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-11-6-7-14-12(8-11)16-13(9-17-14)10-4-2-1-3-5-10/h1-8,13,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZUOFJVYTTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(O1)C=CC(=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 3
6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 4
6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 5
6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 6
6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

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